molecular formula C10H12N2O B1249491 1-Methoxy-3-(aminomethyl)indole

1-Methoxy-3-(aminomethyl)indole

Cat. No.: B1249491
M. Wt: 176.21 g/mol
InChI Key: GAHLHXRCZDVQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-3-(aminomethyl)indole is a substituted indole derivative featuring a methoxy group at the 1-position and an aminomethyl (-CH2NH2) moiety at the 3-position.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(1-methoxyindol-3-yl)methanamine

InChI

InChI=1S/C10H12N2O/c1-13-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3

InChI Key

GAHLHXRCZDVQSW-UHFFFAOYSA-N

SMILES

CON1C=C(C2=CC=CC=C21)CN

Canonical SMILES

CON1C=C(C2=CC=CC=C21)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Reactivity

Table 1: Key Structural and Reactivity Differences
Compound Name Substituents Reactivity/Solvent Effects Reference
1-Methoxy-3-(aminomethyl)indole 1-OCH3, 3-CH2NH2 Likely participates in nucleophilic reactions at the 3-position; bioactivity in enzyme inhibition . -
1-Methoxy-3-(2-nitrovinyl)indole (1a) 1-OCH3, 3-CH=CHNO2 Reacts with nucleophiles in THF (conjugate addition) or DMF (substitution at 2-position) .
5-Methoxy-3-methyl-1H-indole 5-OCH3, 3-CH3 Lacks aminomethyl group; reduced polarity impacts solubility and biological activity .
N-(4-Fluorophenyl)-[1-(4-fluorophenyl)indol-3-yl]carboxamide 3-CONH(4-F-C6H4), 1-C6H4F Higher IC50 (26 μM) vs. aminomethyl derivatives, suggesting aminomethyl enhances potency .

Key Insights :

  • Substituent Position: The 3-position is critical for reactivity. Nitrovinyl (1a) and aminomethyl groups enable distinct pathways (e.g., Michael addition vs. enzyme inhibition).
  • Solvent Effects : Polar aprotic solvents (DMF) favor substitution at the 2-position, while THF promotes conjugate addition .
Table 2: Hyaluronidase Inhibition Data (IC50 Values)
Compound Name IC50 (μM) pH Conditions Notes Reference
1-Methoxy-3-(aminomethyl)indole Not reported - Likely active due to structural similarity to potent inhibitors . -
N-(Pyridin-4-yl)-[5-bromo-1-(4-fluorophenyl)indol-3-yl]acetamide 46 pH 7 Lower potency compared to aminomethyl derivatives .
2-(4-Hydroxyphenyl)-3-phenylindole 8.36 pH 7 Reference inhibitor; highlights importance of aromatic substituents .

Key Insights :

  • Aminomethyl indoles (AMIDs) exhibit pH-dependent inhibition, with enhanced activity at physiological pH (7.4) .
  • Bulky substituents (e.g., bromine, fluorophenyl) reduce potency compared to smaller groups like aminomethyl .

Key Insights :

  • Common Strategies : Aldehyde intermediates (e.g., indole-3-carbaldehydes) are pivotal for introducing substituents .
  • Yield Optimization : Use of NaH in THF or DMF achieves high yields (81–92%) for nitrovinyl and alkoxy derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-3-(aminomethyl)indole
Reactant of Route 2
1-Methoxy-3-(aminomethyl)indole

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